Cas no 875309-92-5 ((S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate)

875309-92-5 structure
Productnaam:(S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate
(S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpho lino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate
- (
- A-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
- L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester
- DTXSID401114882
- AS)-
- benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
- (I+/-S)-I+/--[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
- (S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate
- SCHEMBL18257499
- 875309-92-5
-
- Inchi: InChI=1S/C38H48N4O6/c1-28(2)24-33(37(45)41-34(25-30-14-8-4-9-15-30)38(46)48-27-31-16-10-5-11-17-31)40-36(44)32(19-18-29-12-6-3-7-13-29)39-35(43)26-42-20-22-47-23-21-42/h3-17,28,32-34H,18-27H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33-,34-/m0/s1
- InChI-sleutel: TYLHGIYRTFHMRN-AFEGWXKPSA-N
- LACHT: CC(C[C@H](NC([C@@H](NC(CN1CCOCC1)=O)CCC2=CC=CC=C2)=O)C(N[C@H](C(OCC3=CC=CC=C3)=O)CC4=CC=CC=C4)=O)C
Berekende eigenschappen
- Exacte massa: 656.35738526Da
- Monoisotopische massa: 656.35738526Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 48
- Aantal draaibare bindingen: 21
- Complexiteit: 984
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 126Ų
- XLogP3: 5.4
(S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate Gerelateerde literatuur
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
875309-92-5 ((S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate) Gerelateerde producten
- 1227493-52-8(5-(2-Fluorophenyl)-6-methoxynicotinaldehyde)
- 91505-83-8(6-chloro-3-(dimethylamino)methylidene-2,3-dihydro-1H-indol-2-one)
- 1204038-90-3(N-(2-aminoethyl)-2-(3,4-dihydroxyphenyl)acetamide)
- 53847-37-3(2-(2-Methoxyphenyl)-2-butanol)
- 1804929-56-3(Ethyl 4-cyano-2-difluoromethoxy-3-(trifluoromethoxy)phenylacetate)
- 32345-65-6((R)-1-(2-Chlorophenyl)ethane-1,2-diol)
- 955976-76-8(1-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbonyl}-4-phenylpiperazine)
- 886497-92-3((2,5-difluorophenyl)methanethiol)
- 41832-92-2(4,5-dihydro-1,2-oxazol-3-amine)
- 2228363-59-3(1-{1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}ethan-1-one)
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

江苏科伦多食品配料有限公司
Goudlid
CN Leverancier
Reagentie
